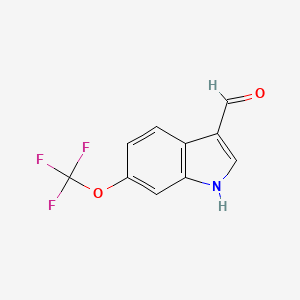
Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate is a chemical compound belonging to the class of picolinates It is characterized by the presence of a methyl ester group, two chlorine atoms, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate typically involves the chlorination of 3-methylpicolinic acid followed by esterification. One common method includes:
Chlorination: 3-methylpicolinic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atoms at the 6 and 5 positions.
Esterification: The resulting chlorinated product is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate involves its interaction with specific molecular targets. The chlorine atoms and ester group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-5-nitropicolinate: Similar structure but with a nitro group instead of a chloromethyl group.
Methyl 6-chloro-3-methylpicolinate: Lacks the chloromethyl group at the 5 position.
Methyl 5-chloro-3-methylpicolinate: Chlorine atom at the 5 position instead of the 6 position.
Uniqueness
Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate is unique due to the presence of both chlorine atoms and a chloromethyl group, which can influence its reactivity and potential applications. The specific arrangement of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
methyl 6-chloro-5-(chloromethyl)-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5-3-6(4-10)8(11)12-7(5)9(13)14-2/h3H,4H2,1-2H3 |
InChI Key |
APZDTPLTLAEXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C(=O)OC)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


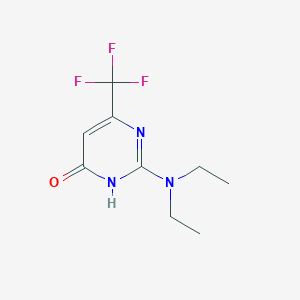
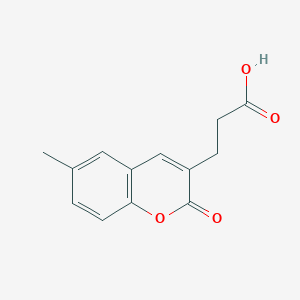
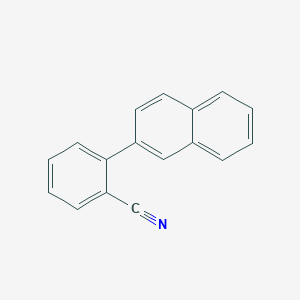
![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)
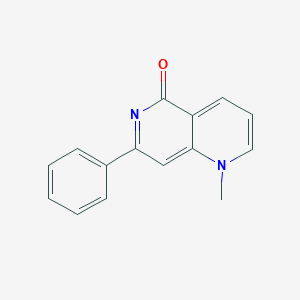


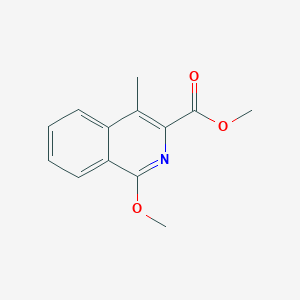

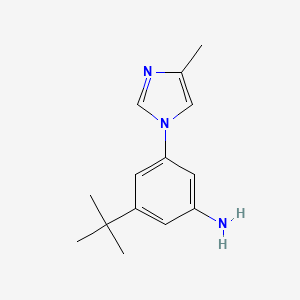


![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
